molecular formula C8H16N2O3 B8655543 4-(2-Hydroxyethoxy)-5,5-dimethyltetrahydropyrimidin-2(1H)-one CAS No. 91815-40-6

4-(2-Hydroxyethoxy)-5,5-dimethyltetrahydropyrimidin-2(1H)-one

Cat. No. B8655543
CAS RN: 91815-40-6
M. Wt: 188.22 g/mol
InChI Key: LRNWUWBHAXXOOT-UHFFFAOYSA-N
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Patent
US04625029

Procedure details

60 Parts (1.0 mole) of urea, 30 parts (1.0 mole) of paraformaldehyde, 100 parts (1.6 moles) of ethylene glycol, 72 parts (1.0 mole) of isobutyraldehyde, and 20 parts of 40% sulfuric acid were stirred together and heated at 70° C., thereby forming a thick milky paste. The mixture was then heated for 4 hours at 70° C., forming a slightly hazy solution of 5,5-dimethyl-4-hydroxyethoxytetrahydropyrimidin-2-one, confirmed by IR spectra.
Name
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1.6 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[O:3].[CH2:5]=O.[CH2:7]([OH:10])[CH2:8][OH:9].[CH:11](=O)[CH:12]([CH3:14])[CH3:13].S(=O)(=O)(O)O>>[CH3:11][C:12]1([CH3:14])[CH2:5][NH:4][C:2](=[O:3])[NH:1][CH:13]1[O:9][CH2:8][CH2:7][OH:10]

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
NC(=O)N
Name
Quantity
1 mol
Type
reactant
Smiles
C=O
Name
Quantity
1.6 mol
Type
reactant
Smiles
C(CO)O
Name
Quantity
1 mol
Type
reactant
Smiles
C(C(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
forming a thick milky paste
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated for 4 hours at 70° C.
Duration
4 h

Outcomes

Product
Name
Type
product
Smiles
CC1(C(NC(NC1)=O)OCCO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.